molecular formula C9H10O2 B072512 4-Chromanol CAS No. 1481-93-2

4-Chromanol

Cat. No.: B072512
CAS No.: 1481-93-2
M. Wt: 150.17 g/mol
InChI Key: MGSHXMOLUWTMGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chromanol, also known as 2H-1-Benzopyran-4-ol, is an organic compound with the molecular formula C9H10O2. It is a derivative of chroman, featuring a hydroxyl group at the fourth position of the chroman ring.

Biochemical Analysis

Biochemical Properties

4-Chromanol interacts with various enzymes, proteins, and other biomolecules. It is known to bind or interfere with several molecular targets and pathways, including 5-lipoxygenase and nuclear receptors . The nature of these interactions is complex and can involve enzyme inhibition or activation, modulation of receptor activity, and changes in gene expression .

Cellular Effects

This compound has been found to exhibit a range of effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to have antioxidant and anti-inflammatory properties, as well as regulatory activities on cell signaling and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is suggested that the chromanols and chromenols are promiscuously acting molecules that inhibit enzyme activities, bind to cellular receptors, and modulate mitochondrial function as well as gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, related compounds such as Vitamin E have been studied extensively. For instance, Vitamin E, which includes lipophilic derivatives of chromanol, has been shown to have various biological functions in both cell and animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chromanol can be synthesized through several methods. One common approach involves the reduction of chroman-4-one using a suitable reducing agent. For instance, the reduction of chroman-4-one with sodium borohydride in methanol yields this compound . Another method involves the catalytic hydrogenation of chroman-4-one in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often employs the catalytic hydrogenation method due to its efficiency and scalability. This method involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chromanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSHXMOLUWTMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40933308
Record name 3,4-Dihydro-2H-1-benzopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481-93-2
Record name 4-Chromanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1481-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chroman-4-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-2H-1-benzopyran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chroman-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Borane-dimethylsulfide complex (BH3—SMe2) (10 M, 1.14 mL, 11.4 mmol) in THF was added dropwise at 0° C. to a solution of compound 1 (1 g, 2.9 mmol) in THF (12 mL), and the resultant mixture was stirred at 0° C. for 4 hrs. After completion of the reaction, the mixture was quenched with H2O (7 mL), and then continually stirred for 5 min, followed by addition of 10% NaOH (2 mL) and 37% H2O2 (0.36 mL). After stirring for 30 min, the mixture was extracted with CH2Cl2 (30 mL×5). The organic layers were combined and dried with anhydrous MgSO4. After filtration, the filtrate was concentrated in vacuo, followed by purification via silica gel column chromatography (ethyl acetate/n-hexane=1:4), thus giving the title compound 4 as a colorless crystal (0.63 g, 60% yield).
Quantity
1.14 mL
Type
reactant
Reaction Step One
Name
compound 1
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Synthesis routes and methods II

Procedure details

The compound 3 is reduced using a reducing agent such as sodium boron hydride in a solvent such as methanol, ethanol and tetrahydrofuran, preferably in an alcohol solvent such as methanol and ethanol, under cooling to room temperature to give 4-chromanol (compound 4 wherein R1, R2 and R3 are as defined above).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a MeOH (250 ml) solution of 4-chromanone (16.6 g, 11 mmol), at 0° C., was added NaBH4 (5.5 g, 145 mmol) in 1 g portions over a 30 min. period. After complete addition the mixture was stirred for 1 h with spontaneous warming. The reaction was quenched with the slow addition of aq. NH4Cl (100 ml). The MeOH was removed in vacuo and the residue extracted with Et2O (2×100 ml). The organic layers were dried over MgSO4 and treated with activated carbon. After filtration the Et2O was removed in vacuo to yield 15.8 g of chroman-4-ol as a clear oil. HRMS (ESI+) calcd for C9H10O2 m/z 150.0681 (M+H)+. Found 150.0679.
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chromanol
Reactant of Route 2
4-Chromanol
Reactant of Route 3
4-Chromanol
Reactant of Route 4
4-Chromanol
Reactant of Route 5
4-Chromanol
Reactant of Route 6
4-Chromanol
Customer
Q & A

Q1: What is the molecular formula and weight of 4-chromanol?

A1: The molecular formula of this compound is C9H10O2, and its molecular weight is 150.17 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). [, , , , , ] These techniques provide insights into the structure, functional groups, and purity of the compound. For instance, IR spectroscopy can identify the presence of the hydroxyl group and aromatic ring, while 1H NMR can determine the position and environment of hydrogen atoms within the molecule.

Q3: What are some recent advances in the synthesis of this compound derivatives?

A3: Recent research has explored novel synthetic routes for this compound derivatives. For example, copper(I)-catalyzed cyclization cascades offer an efficient approach to synthesize functionalized methylene this compound derivatives from ynols. [] Another method utilizes a chiral BINOL-Ti(OiPr)4 complex to catalyze the asymmetric difunctionalization of tertiary enamides with salicylaldehydes, yielding diverse cis,trans-configured 4-chromanols with excellent diastereoselectivity and enantioselectivity. [, ]

Q4: Can you elaborate on the stereoselective synthesis of this compound derivatives?

A4: Stereoselective synthesis of cis- and trans-3-amino-4-chromanols has been achieved through the controlled hydrogenation of 4-chromanones. [, ] The use of lithium cyanoborohydride (LiBH3CN) facilitates the reductive N-alkylation of 3-amino-4-chromanones with acetone, leading to the formation of 3-isopropylamino-4-chromanols. [] These stereoselective syntheses are crucial for obtaining specific isomers with potentially distinct biological activities.

Q5: How does the spatial arrangement of functional groups in this compound derivatives affect their pharmacological properties?

A5: Research on 3-amino-4-chromanol derivatives suggests that the spatial arrangement of functional groups significantly influences their pharmacological properties. For example, 7,8-dihydroxy-3-isopropylamino-4-chromanol exhibits strong β2-stimulating activity, while its 6,7-dihydroxy congener lacks this activity. [, ] This highlights the importance of stereochemistry in drug design and development.

Q6: What structural features of this compound derivatives contribute to their anti-HIV-1 activity?

A6: Studies on Calophyllum coumarins, which contain a this compound moiety, reveal that the stereochemistry of the 2,3-dimethyl-4-chromanol ring plays a crucial role in their anti-HIV-1 activity. [] Specifically, compounds with all-trans configurations (10R, 11S, 12S), such as (+)-calanolide A and (+)-inophyllum B, demonstrate promising anti-HIV-1 activity. [] This suggests that specific stereochemical configurations are essential for binding to the target and exerting the desired antiviral effects.

Q7: What are the potential antifungal applications of this compound?

A7: this compound, identified as a major component of Piper betle extract, exhibits antifungal activity against the rice blast fungus Magnaporthe oryzae. [] In vitro assays demonstrate the inhibitory effect of Piper betle extracts, and computational studies, including docking simulations and QSARIS analysis, suggest that this compound interacts with the trehalose-6-phosphate synthase enzyme, a potential target for antifungal drug development. []

Q8: What evidence supports the antibacterial activity of this compound?

A8: Research indicates that this compound, a major constituent in Piper betle leaf extracts, contributes to its antibacterial activity against Streptococcus mutans, a key contributor to dental caries. [, ] This finding supports the traditional use of Piper betle in oral hygiene practices.

Q9: Can you provide examples of this compound biotransformation by plant cells?

A10: Biotransformation studies demonstrate the ability of plant cells to modify this compound. Italian parsley (Petroselinum neapolitanum) callus cells can oxidize this compound to 4-chromanone. [] This biocatalytic approach offers a sustainable and environmentally friendly method for producing valuable 4-chromanone.

Q10: How has computational chemistry been used to study the interactions of this compound derivatives?

A11: Computational methods, such as density functional theory (DFT) calculations, have been employed to investigate the mechanisms of reactions involving this compound derivatives. [] For instance, DFT calculations were used to study the dynamic kinetic resolution process in the asymmetric hydrogenation of 3-amino-4-chromones, revealing a stereomutation pathway leading to the desired enantiomer. [] This illustrates the power of computational chemistry in understanding reaction pathways and designing efficient synthetic strategies.

Q11: Can QSAR models predict the activity of this compound derivatives?

A12: QSAR models, coupled with experimental data, have been used to predict the antifungal activity of this compound and other Piper betle extract components against Magnaporthe oryzae. [] These models can aid in identifying promising candidates for further development as antifungal agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.